molecular formula C21H21N3O4 B10876056 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B10876056
M. Wt: 379.4 g/mol
InChI Key: RRPAWTYSPBCZPV-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with cyano, furylmethyl, and dimethyl groups, as well as a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include solvent-free methods, stirring at elevated temperatures, or the use of catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole ring and the methoxyphenoxy moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy moiety, in particular, may enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H21N3O4/c1-14-15(2)24(12-18-5-4-10-27-18)21(19(14)11-22)23-20(25)13-28-17-8-6-16(26-3)7-9-17/h4-10H,12-13H2,1-3H3,(H,23,25)

InChI Key

RRPAWTYSPBCZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=C(C=C2)OC)CC3=CC=CO3)C

Origin of Product

United States

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